Cas no 870-63-3 (1-bromo-3-methyl-but-2-ene)

1-bromo-3-methyl-but-2-ene structure
1-bromo-3-methyl-but-2-ene structure
1-bromo-3-methyl-but-2-ene
870-63-3
C5H9Br
149.028960943222
MFCD00000242
40106
70092

1-bromo-3-methyl-but-2-ene Properties

Names and Identifiers

    • 1-Bromo-3-methyl-2-butene
    • Isoamylene bromide
    • 3,3-Dimethyl allyl bromide
    • PRENYL BROMIDE
    • 1-Brom-3-methyl-2-buten(4-2,2)
    • 1-bromo-3-methyl-2-buten
    • 2-Butene,1-bromo-3-methyl-
    • 3,3-Dimethallylbromide
    • 3-Methyl-1-bromo-2-butene
    • 3-Methyl-2-butyenyl bromide
    • 3-Methyl-butenyl bromide
    • 3-Methylcrotyl bromide
    • 1-Bromo-3-methyl-2-butene (stabilized with Silver chip)
    • 1-Bromo-3-methylbut-2-ene
    • 3-methyl-2-buten-1-yl bromide
    • 3-Methyl-2-butenyl BroMide
    • Dimethylallylbromide
    • Isopentenyl bromide
    • Isoprenehydrobromide
    • Isoprenylbromide
    • 3-Methyl-2-butenyl Bromide (stabilized with Silver chip)
    • γ-Methylcrotyl Bromide (stabilized with Silver chip)
    • 4-Bromo-2-methyl-2-butene
    • 1-bromo-3-methyl-but-2-ene
    • 1-Bromo-3-methyl-2-butene (ACI)
    • 3,3-Dimethallyl bromide
    • 3,3-Dimethylallyl bromide
    • Dimethylallyl bromide
    • Isoprene hydrobromide
    • Isoprenyl bromide
    • γ,γ-Dimethylallyl bromide
    • 4-bromo-2-methyl2-butene
    • 2-methyl-4-bromo-2-butene
    • 3,3-dimethyl-allyl bromide
    • EINECS 212-799-5
    • 3,3-dimethylallylbromide
    • gamma-Methylcrotyl Bromide
    • 3,3-dimethyl allyl bromide
    • 1-Bromo-3-methyl-2-butene (90per cent)
    • 4-bromo-2-methyl-2-butene
    • W-104044
    • SCHEMBL39385
    • 4 -bromo-2-methyl-2-butene
    • 3-methyl-2- butenyl bromide
    • 3,3-Dimethylallyl bromide, technical grade, ~90%
    • NS00039166
    • InChI=1/C5H9Br/c1-5(2)3-4-6/h3H,4H2,1-2H3
    • 3-methyl-but-2-enyl bromide
    • DB-005707
    • 1-Bromo-3-methyl-2 butene (stabilized with 0.05 wt% HQ and 0.05 wt.% EBU)
    • DTXSID2061228
    • 1-Bromo-3-methyl-but-2-ene
    • CS-W023163
    • F8884-9145
    • AKOS015841068
    • J-802026
    • 1-Bromo-3-methyl-2-butene (90%)
    • MFCD00000242
    • 3-methyl-2-butenylbromide
    • 3,3-dimethyallyl bromide
    • .gamma.,.gamma.-Dimethylallyl bromide
    • STR03765
    • EN300-87405
    • B0844
    • LOYZVRIHVZEDMW-UHFFFAOYSA-
    • 2-Butene, 1-bromo-3-methyl-
    • 870-63-3
    • +Expand
    • MFCD00000242
    • LOYZVRIHVZEDMW-UHFFFAOYSA-N
    • 1S/C5H9Br/c1-5(2)3-4-6/h3H,4H2,1-2H3
    • BrC/C=C(\C)/C
    • 1420778

Computed Properties

  • 147.98900
  • 0
  • 0
  • 1
  • 147.989
  • 6
  • 51
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2.5
  • nothing
  • 0
  • 0A^2

Experimental Properties

  • 2.34750
  • 0.00000
  • n20/D 1.489(lit.)
  • Immiscible with water
  • 135°C(lit.)
  • -106.7°C (estimate)
  • Fahrenheit: 104 ° f
    Celsius: 40 ° c
  • Fluids. Sensitive to light and air.
  • Soluble in ethanol, benzene, chloroform, ether, acetone, insoluble in water.
  • Light Sensitive
  • 1.29 g/mL at 20 °C(lit.)

1-bromo-3-methyl-but-2-ene Security Information

  • GHS02 GHS02 GHS05 GHS05
  • 3
  • 3
  • S26-S36/37/39-S45-S16
  • III
  • R10; R11; R20/21/22; R34
  • C C
  • UN 2920 8/PG 2
  • H226,H314
  • P280,P305+P351+P338,P310
  • dangerous
  • 0-10°C
  • II
  • 10-34
  • Danger
  • Yes
  • 3
  • 8-10-19-23

1-bromo-3-methyl-but-2-ene Customs Data

  • 2903399090
  • China Customs Code:

    2903399090

    Overview:

    2903399090. Fluorination of other acyclic hydrocarbons\Brominated or iodinated derivatives. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903399090. brominated,fluorinated or iodinated derivatives of acyclic hydrocarbons. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

1-bromo-3-methyl-but-2-ene Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0033YB-5g
3,3-Dimethylallyl Bromide
870-63-3 >90%(GC)
5g
$73.00 2024-04-21
A2B Chem LLC
AB44291-5g
3,3-Dimethylallyl Bromide
870-63-3 >90%(GC)
5g
$56.00 2024-04-19
abcr
AB114243-10 g
1-Bromo-3-methyl-2-butene, 90+%, stab. with silver; .
870-63-3
10g
€76.60 2023-04-05
Apollo Scientific
OR46013-50g
1-Bromo-3-methylbut-2-ene
870-63-3 90+%
50g
£150.00 2023-09-02
Enamine
EN300-87405-0.05g
1-bromo-3-methylbut-2-ene
870-63-3 95%
0.05g
$19.0 2024-05-21
Life Chemicals
F8884-9145-0.25g
1-bromo-3-methylbut-2-ene
870-63-3 95%+
0.25g
$18.0 2023-09-05
Oakwood
053316-1g
1-Bromo-3-methyl-2 butene (stabilized with 0.05 wt% HQ and 0.05 wt.% EBU)
870-63-3 90%
1g
$13.00 2024-07-19
TRC
B686065-1g
1-Bromo-3-methyl-2-butene (90%)
870-63-3
1g
$ 57.00 2023-09-08
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A13388-10g
1-Bromo-3-methyl-2-butene, 90+%, stab. with silver
870-63-3 90+%
10g
¥437.00 2023-03-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTFL15-100G
1-bromo-3-methyl-but-2-ene
870-63-3 93%
100g
¥ 297.00 2023-04-13

1-bromo-3-methyl-but-2-ene Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Dibutyl sulfide ,  Silver tetrafluoroborate Solvents: Dichloromethane
Reference
Sulfonium salts as prenyl, geranyl, and isolavandulyl transfer agents towards benzoylphloroglucinol derivatives
Brajeul, Solenn; et al, Tetrahedron Letters, 2007, 48(32), 5597-5600

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: 1-Bromo-N,N,2-trimethyl-1-propen-1-amine Solvents: Chloroform-d ;  0 °C; 0 °C → rt; 30 min, rt
Reference
A mild method for the replacement of a hydroxyl group by halogen: 3. the dichotomous behavior of α-haloenamines towards allylic and propargylic alcohols
Munyemana, Francois; et al, Tetrahedron, 2021, 89,

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Diethyl ether ;  rt → 0 °C
1.2 Reagents: Phosphorus tribromide ;  30 min, 0 °C
1.3 Reagents: Sodium chloride Solvents: Water
Reference
Studies on Taxadiene Synthase: Interception of the Cyclization Cascade at the Isocembrene Stage with GGPP Analogues
Chow, Siew Yin; et al, Journal of Organic Chemistry, 2005, 70(24), 9997-10003

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Bromine
Reference
Synthesis and application of coenzyme Q10
Mao, Jin; et al, Jingxi Yu Zhuanyong Huaxuepin, 2005, 13(10), 22-24

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrogen bromide
Reference
The formation of cyclic ethers from olefinic alcohols. Part XIII. The oxidative cyclization of 5-methyl-4-hexen-1-ol, 6-methyl-5-hepten-2-ol, and 2,6-dimethyl-5-hepten-2-ol by means of lead tetraacetate
Mihailovic, Mihailo L.; et al, Journal of the Serbian Chemical Society, 1986, 51(1), 1-7

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrogen bromide
Reference
Abnormal transformations of derivatives of isoprene and of β, γ-dimethylbutadiene
Claisen, L.; et al, Journal fuer Praktische Chemie (Leipzig), 1922, 105, 65-92

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Bromine atom Solvents: Diethyl ether ,  Water
Reference
Sequential hydroformylation, aldol reactions: Stereochemical control towards the synthesis of the Labdane diterpenoid forskolin and related terpenoid natural products
Keraenen, Mark David, 2004, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Acetyl bromide Solvents: Dichloromethane ;  1 h, rt
Reference
A novel one-pot conversion of allyl alcohols into primary allyl halides mediated by acetyl halide
Kishali, Nurhan; et al, Helvetica Chimica Acta, 2008, 91(1), 67-72

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Hydrogen bromide Solvents: Water ;  rt; 60 min, rt
Reference
Three-component three-bond forming cascade via palladium photoredox catalysis
Bellotti, Peter; et al, Chemical Science, 2021, 12(5), 1810-1817

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Bromine atom Solvents: Water
Reference
Investigations in the Stereoselective Synthesis of Indole Alkaloids through Intramolecular Hetero-Diels-Alder Reactions
Fahlbusch, Karl-Georg, 1984, , ,

Synthetic Circuit 11

Reaction Conditions
Reference
Reaction gas chromatography: study of the photodecomposition of halogenated hydrocarbons
Pacakova, V.; et al, Chromatographia, 1988, 25(7), 621-6

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: Triphenylphosphine
Reference
Stereospecific, R2AlCl-promoted intramolecular ene reaction of a 1,6-dienoate: evidence for a concerted mechanism
Oppolzer, Wolfgang; et al, Helvetica Chimica Acta, 1984, 67(3), 730-8

Synthetic Circuit 13

Reaction Conditions
Reference
Use of hydrogen chloride for the synthesis of organochlorine solvents
Kartashov, L. M.; et al, Khlorist. Vodorod v Khlororgan. Sinteze, 1987, 118, 118-42

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Chlorine
Reference
Studies on formation of volatile chlorinated organic compounds by aqueous chlorination of aromatic hydrocarbons
Sayato, Yasuyoshi; et al, Suishitsu Odaku Kenkyu (1978-1991), 1987, 10(9), 547-54

Synthetic Circuit 15

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  3 h, -78 °C; -78 °C → rt
1.2 Reagents: Water ;  cooled
2.1 Reagents: Acetyl bromide Solvents: Dichloromethane ;  1 h, rt
Reference
A novel one-pot conversion of allyl alcohols into primary allyl halides mediated by acetyl halide
Kishali, Nurhan; et al, Helvetica Chimica Acta, 2008, 91(1), 67-72

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Pyridine ,  Phosphorus tribromide Solvents: Diethyl ether
2.1 Reagents: Dibutyl sulfide ,  Silver tetrafluoroborate Solvents: Dichloromethane
Reference
Sulfonium salts as prenyl, geranyl, and isolavandulyl transfer agents towards benzoylphloroglucinol derivatives
Brajeul, Solenn; et al, Tetrahedron Letters, 2007, 48(32), 5597-5600

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  3 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
2.1 Reagents: Hydrogen bromide Solvents: Dichloromethane ;  2 h, 0 °C
Reference
Scalable synthesis of the aroma compounds d6-β-ionone and d6-β-cyclocitral for use as internal standards in stable isotope dilution assays
Mosaferi, Shabnam; et al, Tetrahedron Letters, 2020, 61(51),

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  3 h, -78 °C; 1 h, -78 °C; -78 °C → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  -20 °C; rt
2.1 Reagents: Phosphorus tribromide Solvents: Diethyl ether ;  15 - 30 min, 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water
Reference
Visible-Light-Promoted Intramolecular α-Allylation of Aldehydes in the Absence of Sacrificial Hydrogen Acceptors
Liu, Jia-Li; et al, Organic Letters, 2020, 22(18), 7369-7372

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 3 h, -78 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C; 20 min, rt
2.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane ;  1 h, 0 °C
2.2 Reagents: Water
Reference
Nickel-Catalyzed Regioselective Reductive Cross-Coupling of Aryl Halides with Polysubstituted Allyl Halides in the Presence of Imidazolium Salts
Zhang, Zhan; et al, Synlett, 2015, 26(20), 2784-2788

Synthetic Circuit 20

Reaction Conditions
1.1 Solvents: Diethyl ether
2.1 Reagents: Pyridine ,  Phosphorus tribromide Solvents: Diethyl ether
3.1 Reagents: Dibutyl sulfide ,  Silver tetrafluoroborate Solvents: Dichloromethane
Reference
Sulfonium salts as prenyl, geranyl, and isolavandulyl transfer agents towards benzoylphloroglucinol derivatives
Brajeul, Solenn; et al, Tetrahedron Letters, 2007, 48(32), 5597-5600

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -70 °C
1.2 0.5 h, -50 °C; 2 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  15 min, 0 °C; 0.5 h, rt
2.2 Reagents: Sodium sulfate Solvents: Water ;  0.5 h, rt
3.1 Reagents: Hydrogen bromide Solvents: Dichloromethane ,  Water ;  1.5 h
Reference
Preparation of [1,2,3,4,5-13C5]-5-amino-4-oxopentanoic acid (ALA) - design of a synthetic scheme to prepare any 13C- and 15N-isotopomer with high isotopic enrichment
Shrestha-dawadi, Prativa Bade; et al, European Journal of Organic Chemistry, 2003, (23), 4654-4663

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C → rt; overnight, rt
1.2 Reagents: Water
2.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  3 h, 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
3.1 Reagents: Hydrogen bromide Solvents: Dichloromethane ;  2 h, 0 °C
Reference
Scalable synthesis of the aroma compounds d6-β-ionone and d6-β-cyclocitral for use as internal standards in stable isotope dilution assays
Mosaferi, Shabnam; et al, Tetrahedron Letters, 2020, 61(51),

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; 30 min, rt
1.2 Solvents: Tetrahydrofuran ;  0 °C; rt
2.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  3 h, -78 °C; 1 h, -78 °C; -78 °C → 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  -20 °C; rt
3.1 Reagents: Phosphorus tribromide Solvents: Diethyl ether ;  15 - 30 min, 0 °C
3.2 Reagents: Ammonium chloride Solvents: Water
Reference
Visible-Light-Promoted Intramolecular α-Allylation of Aldehydes in the Absence of Sacrificial Hydrogen Acceptors
Liu, Jia-Li; et al, Organic Letters, 2020, 22(18), 7369-7372

Synthetic Circuit 24

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C
1.2 0 °C; overnight, rt
2.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 3 h, -78 °C
2.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C; 20 min, rt
3.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane ;  1 h, 0 °C
3.2 Reagents: Water
Reference
Nickel-Catalyzed Regioselective Reductive Cross-Coupling of Aryl Halides with Polysubstituted Allyl Halides in the Presence of Imidazolium Salts
Zhang, Zhan; et al, Synlett, 2015, 26(20), 2784-2788

Synthetic Circuit 25

Reaction Conditions
1.1 3 h, 130 - 140 °C
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -70 °C
2.2 0.5 h, -50 °C; 2 h, rt
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  15 min, 0 °C; 0.5 h, rt
3.2 Reagents: Sodium sulfate Solvents: Water ;  0.5 h, rt
4.1 Reagents: Hydrogen bromide Solvents: Dichloromethane ,  Water ;  1.5 h
Reference
Preparation of [1,2,3,4,5-13C5]-5-amino-4-oxopentanoic acid (ALA) - design of a synthetic scheme to prepare any 13C- and 15N-isotopomer with high isotopic enrichment
Shrestha-dawadi, Prativa Bade; et al, European Journal of Organic Chemistry, 2003, (23), 4654-4663

Synthetic Circuit 26

Reaction Conditions
1.1 Reagents: Formaldehyde ,  Potassium carbonate Solvents: Water
2.1 Solvents: Diethyl ether
3.1 Reagents: Pyridine ,  Phosphorus tribromide Solvents: Diethyl ether
4.1 Reagents: Dibutyl sulfide ,  Silver tetrafluoroborate Solvents: Dichloromethane
Reference
Sulfonium salts as prenyl, geranyl, and isolavandulyl transfer agents towards benzoylphloroglucinol derivatives
Brajeul, Solenn; et al, Tetrahedron Letters, 2007, 48(32), 5597-5600

1-bromo-3-methyl-but-2-ene Raw materials

1-bromo-3-methyl-but-2-ene Preparation Products

1-bromo-3-methyl-but-2-ene Suppliers

Hubei Changxinsheng Pharm Co.,Ltd
Audited Supplier Audited Supplier
(CAS:870-63-3)
WU JING LI
18971238634
2189484023@qq.com
TIAN MEN HENG CHANG HUA GONG Co., Ltd.
Audited Supplier Audited Supplier
(CAS:870-63-3)
LEI JING LI
15102714773
1178380033@qq.com
Shandong Dinghao Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:870-63-3)
GAO JING LI
15020428367
sales@sddhpharm.com
HU BEI YUN MEI Technology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:870-63-3)
FANG JING LI
18327059871
service@yunmeichem.com
JIANG SU RUN FENG HE CHENG Technology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:870-63-3)
CAI JING LI
18662931390
507167383@qq.com
Hubei Wande Chemical Co.,Ltd.
Audited Supplier Audited Supplier
(CAS:870-63-3)
CHEN DAN DAN
15827180502
1148980033@qq.com
TCI (Shanghai) Development Co., Ltd.
Audited Supplier Audited Supplier
(CAS:870-63-3)
ZHANG ZE YUAN
13061970904
Sales-CN@TCIchemicals.com

1-bromo-3-methyl-but-2-ene Related Literature

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:870-63-3)3,3-Dimethylallyl bromide
sfd8888
99.9%
200kg
discuss personally
Amadis Chemical Company Limited
(CAS:870-63-3)1-bromo-3-methyl-but-2-ene
A929569
99%/99%
100g/250g
153.0/282.0